molecular formula C8H9N3S B2633054 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 203380-78-3

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2633054
CAS No.: 203380-78-3
M. Wt: 179.24
InChI Key: XATFKQJGJSMAJW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS 203380-78-3) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This compound features a fused thiazolopyridine core, a privileged scaffold known for conferring a wide range of biological activities. Research indicates that derivatives based on this core structure exhibit promising antitumor properties. Specifically, related thiazolo[4,5-b]pyridine compounds have demonstrated potent in vitro efficacy against breast cancer cell lines (MCF-7), with some analogs showing activity comparable to standard chemotherapeutic agents . Furthermore, the scaffold is a key precursor in synthesizing novel compounds with demonstrated antioxidant activity, effectively acting as a scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals . Beyond oncology and antioxidative research, the thiazolo[4,5-b]pyridine nucleus is also being explored for its anti-inflammatory properties. Novel derivatives have been evaluated in vivo using the carrageenan-induced rat paw edema model, with some results indicating a potency that surpasses that of Ibuprofen . The compound's structure, confirmed by molecular formula (C8H9N3S) and SMILES notation (CC1=CC(C)=NC2=NSC(N)=C12), makes it a versatile intermediate for further chemical functionalization via reactions such as acylation, alkylation, and cyclocondensation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATFKQJGJSMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazole derivatives with pyridine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine exhibit anticancer properties. For instance, thiazolo-pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that modifications in the thiazolo-pyridine structure can enhance anticancer activity through mechanisms such as the inhibition of specific kinases involved in tumor growth .

Neurological Disorders

The compound has shown potential as a neuroprotective agent. Thiazolo derivatives have been investigated for their effects on neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activities. Studies have shown that thiazole-containing compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This property makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Modifications at specific positions on the thiazole ring can significantly alter biological activity. For example:

ModificationEffect on Activity
Methyl group at position 7Increases anticancer potency
Amino substitution at position 2Enhances neuroprotective effects

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of thiazolo-pyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines after treatment with these compounds. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, researchers assessed the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings showed that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. This suggests potential therapeutic applications in managing neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the aggregation of human platelets or act as an antagonist to certain receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine with structurally or functionally related thiazolo-pyridine derivatives:

Structural and Functional Analogues

Compound Name Structural Features Key Biological Activities SAR Insights References
This compound Thiazolo[4,5-b]pyridine core with 5,7-dimethyl and 2-amine groups. - Anti-inflammatory: 36.5–41.3% inhibition (carrageenan model).
- Antioxidant: IC₅₀ ~12–18 µM (DPPH).
N3-substitution with propionitrile or oxadiazole enhances activity. Methyl groups at C5/C7 optimize steric compatibility.
3-(5-Mercapto-oxadiazole-methyl)-5,7-dimethyl-thiazolo[4,5-b]pyridin-2-one Oxadiazole-thiol substituent at N3. - Anti-inflammatory: 43.8% inhibition.
- Antioxidant: IC₅₀ ~10 µM.
Thiol and oxadiazole groups improve radical scavenging and binding affinity to inflammatory targets.
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine Partially saturated thiazolo[5,4-c]pyridine core with 5,6,6-trimethyl groups. Limited biological data; predicted lower bioavailability due to saturated core reducing planar rigidity. Structural saturation may reduce π-π stacking interactions with enzymes like COX-2.
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Bromine substituent at C7 on thiazolo[4,5-c]pyridine. No direct anti-inflammatory/antioxidant data reported. Bromine may enhance electrophilicity for covalent target binding. Halogenation typically improves metabolic stability but may increase toxicity.
2-Aryl-4H-[1,3]-thiazolo[4,5-b]indoles Thiazolo-indole hybrids with aryl substituents. - Antimicrobial: MIC 6.25–25 µg/mL against M. tuberculosis.
- Anti-inflammatory: Not evaluated.
Indole-thiazole fusion broadens target spectrum but may reduce selectivity for inflammatory pathways.

Activity Comparison Table

Compound Class Anti-Inflammatory (% Inhibition)* Antioxidant (IC₅₀, µM)* Key Advantages Limitations
5,7-Dimethyl-thiazolo[4,5-b]pyridin-2-amine derivatives 36.5–41.3 12–18 High potency, tunable via N3-substitution. Limited solubility in aqueous media.
Thiazolo[5,4-c]pyridines N/A N/A Novel scaffolds with unexplored potential. Saturated cores reduce bioactivity.
Thiazolo-indole hybrids N/A N/A Dual antimicrobial/anti-inflammatory potential. Limited SAR data for inflammatory targets.

*Data from carrageenan-induced edema (in vivo) and DPPH scavenging (in vitro) assays.

Mechanistic Insights

  • Anti-inflammatory action : The 5,7-dimethyl-thiazolo[4,5-b]pyridin-2-amine scaffold likely inhibits COX-2 or NF-κB pathways, as suggested by molecular docking studies . Propionitrile derivatives enhance hydrogen bonding with catalytic residues (e.g., Tyr355 in COX-2) .
  • Antioxidant activity : Electron-donating substituents (e.g., oxodiazole) stabilize DPPH radicals via resonance, while methyl groups improve membrane permeability .

Biological Activity

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine (CAS Number: 39565-07-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyridine structure, which is known to influence its biological properties. The molecular formula is C8H9N3SC_8H_9N_3S, and it is classified under various chemical databases such as PubChem .

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on thiazole analogs demonstrated their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the most potent compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, showcasing the potential of this compound in antimicrobial applications .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

2. Anticancer Activity

The compound has shown promise in anticancer research. A series of thiazole derivatives were synthesized and evaluated for their activity against cancer cell lines. Notably, compounds similar to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values as low as 225 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties

In vitro studies have indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Compounds were tested at concentrations of 10 µg/mL, showing stronger inhibitory effects compared to standard anti-inflammatory drugs . This suggests a potential therapeutic role for this compound in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies of thiazole derivatives highlight the importance of substituents on the thiazole ring for enhancing biological activity. Modifications at the N-aryl amide group significantly impacted the potency against various pathogens and cancer cell lines. For instance, non-bulky electron-withdrawing groups at specific positions on the phenyl ring were found to enhance antimalarial activity .

Case Studies

Several case studies have documented the biological activities of thiazole derivatives:

  • Antimalarial Activity : A study focused on thiazole derivatives revealed that modifications led to compounds with high antimalarial potency against Plasmodium falciparum, with low cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity in vitro against Leishmania infantum, showing significant ultrastructural changes in treated parasites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves condensation reactions between thioamide precursors and halogenated pyridine derivatives. For example, derivatives of thiazolo[4,5-b]pyridine are synthesized using reflux conditions in dioxane or THF with triethylamine as a base, as demonstrated in analogous heterocyclic systems . Key parameters include temperature control (reflux at ~100°C), solvent polarity, and stoichiometric ratios of reactants. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis to verify empirical formula.
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • NMR spectroscopy to resolve methyl groups (δ ~2.5 ppm for C5/C7 methyl) and amine protons (δ ~5.5 ppm).
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition assays : Test against kinases or microbial targets (e.g., bacterial DNA gyrase) using fluorescence-based or spectrophotometric methods .
  • Antimicrobial susceptibility testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to establish safety margins .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer :

  • Perform molecular docking (AutoDock, Schrödinger Suite) to predict binding interactions with target enzymes (e.g., kinase ATP-binding pockets).
  • Use QSAR models to correlate substituent effects (e.g., methyl groups at C5/C7) with bioactivity.
  • Validate predictions with free-energy perturbation (FEP) simulations to assess binding affinity changes .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Use orthogonal assays : Confirm enzyme inhibition via both fluorescence polarization and radiometric assays.
  • Replicate with authentic reference standards : Cross-validate using commercially available or independently synthesized controls .

Q. How do steric and electronic effects of the thiazolo-pyridine scaffold influence its interaction with biological targets?

  • Methodological Answer :

  • Steric effects : The 5,7-dimethyl groups may hinder binding in narrow active sites, as shown in kinase inhibitor studies. Use X-ray crystallography or cryo-EM to visualize binding modes .
  • Electronic effects : The electron-rich thiazole ring enhances hydrogen bonding with catalytic residues. Probe via Hammett substituent constants or DFT calculations to quantify electronic contributions .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?

  • Methodological Answer :

  • LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility while maintaining LogP <5 .
  • Metabolic stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., amine oxidation).
  • In vivo PK/PD modeling : Use rodent studies to correlate plasma exposure with efficacy .

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